N-[2-(allyloxy)phenyl]-3-ethoxybenzamide
Description
N-[2-(allyloxy)phenyl]-3-ethoxybenzamide is a benzamide derivative featuring a 3-ethoxy-substituted benzoyl group attached to a 2-(allyloxy)phenylamine moiety. The allyloxy group (CH₂CHCH₂O-) at the ortho position of the phenyl ring and the ethoxy group (OCH₂CH₃) at the meta position of the benzamide core define its structural uniqueness.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-11-6-5-10-16(17)19-18(20)14-8-7-9-15(13-14)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
InChI Key |
VAIYAEIXHLYITI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Bioactivity: The 3-ethoxy group in the target compound may enhance electron-donating effects compared to the 4-methoxy group in 's analogue. This positional difference could influence binding affinity in biological targets, such as fungal enzymes . The 2-(allyloxy) substitution (target) vs. 3-(allyloxy) () alters steric interactions.
Electronic and Lipophilic Effects :
- The trimethoxy analogue () exhibits higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8), which may affect membrane permeability and bioavailability .
- The 3-chloro substituent in introduces an electron-withdrawing effect, contrasting with the ethoxy group’s electron-donating nature. This could modulate interactions with hydrophobic enzyme pockets .
Comparison with Analogues:
- ’s compound was synthesized via high-throughput screening libraries, emphasizing scalability .
- The trimethoxy analogue () might employ sequential alkylation and methoxylation steps, increasing reaction steps compared to the target compound .
Pharmacological and Physicochemical Profiles
Table 2: Comparative Bioactivity and Solubility
Insights:
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